

# Hexafluoroglutaryl Chloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Hexafluoroglutaryl chloride

Cat. No.: B1293652

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## Introduction

**Hexafluoroglutaryl chloride**, with the CAS number 678-77-3, is a halogenated diacyl chloride. Its chemical structure, featuring a five-carbon chain with the central three carbons fully fluorinated and terminated by two acid chloride groups, imparts unique reactivity and properties. This makes it a valuable, albeit specialized, building block in organic synthesis, polymer chemistry, and potentially in the development of novel bioactive molecules. The presence of the hexafluorinated backbone can bestow properties such as thermal stability, chemical resistance, and altered lipophilicity to the final products. This guide provides an in-depth overview of the known properties, synthesis, and reactivity of **Hexafluoroglutaryl chloride**.

## Chemical and Physical Properties

**Hexafluoroglutaryl chloride** is a colorless to yellow liquid with a pungent, acrid odor. It is a reactive compound, particularly sensitive to moisture. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Citation(s)
Molecular Formula	C <sub>5</sub> Cl <sub>2</sub> F <sub>6</sub> O <sub>2</sub>	[1][2]
Molecular Weight	276.95 g/mol	[1][2]
CAS Number	678-77-3	[2]
Synonyms	Perfluoroglutaryl chloride, 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride	[2][3]
Physical State	Liquid	
Appearance	Colorless to yellow	
Odor	Acrid, pungent	
Boiling Point	110-116 °C	[2][4]
Density	~1.64 g/mL at 20 °C	
Refractive Index	~1.354 at 20 °C	
Solubility	Reacts violently with water. Soluble in many organic solvents.	[5]
Stability	Stable under normal storage conditions. Moisture sensitive.	[5]
Reactivity	Reacts violently with water, alcohols, bases, and oxidizing agents.	[5]

## Spectroscopic Data (Predicted)

Experimental spectroscopic data for **Hexafluoroglutaryl chloride** is not readily available in public databases. However, based on its structure, the following characteristic spectral features can be predicted:

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum is expected to show three distinct signals corresponding to the three types of carbon atoms in the molecule.

Predicted Chemical Shift ( $\delta$ )	Carbon Atom Assignment
~165-175 ppm	C=O (carbonyl carbon of the acid chloride)
~110-130 ppm (triplet)	-CF <sub>2</sub> - (central difluoromethylene carbon)
~105-125 ppm (triplet)	-CF <sub>2</sub> - (difluoromethylene carbons adjacent to carbonyls)

The signals for the fluorinated carbons will exhibit splitting due to coupling with the fluorine atoms ( $^1\text{J-CF}$  and  $^2\text{J-CCF}$ ).

## $^{19}\text{F}$ NMR Spectroscopy

The  $^{19}\text{F}$  NMR spectrum is expected to show two distinct signals due to the two different chemical environments of the fluorine atoms.

Predicted Chemical Shift ( $\delta$ )	Fluorine Atom Assignment
-110 to -120 ppm (triplet)	-CF <sub>2</sub> - (central difluoromethylene group)
-120 to -130 ppm (triplet)	-CF <sub>2</sub> - (difluoromethylene groups adjacent to the carbonyls)

The signals will be triplets due to coupling with the adjacent -CF<sub>2</sub>- group.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.

Predicted Absorption (cm <sup>-1</sup> )	Bond Vibration
~1780-1815 cm <sup>-1</sup> (strong, sharp)	C=O stretch (acid chloride)
~1100-1300 cm <sup>-1</sup> (strong, broad)	C-F stretch

## Mass Spectrometry

In the mass spectrum, the molecular ion peak (M<sup>+</sup>) would be expected at m/z 276 (for <sup>35</sup>Cl isotopes). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Common fragmentation patterns would involve the loss of chlorine radicals (Cl•), carbon monoxide (CO), and cleavage of the carbon-carbon bonds.

## Synthesis of Hexafluoroglutaryl Chloride

A common method for the synthesis of **Hexafluoroglutaryl chloride** is the chlorination of hexafluoroglutaric acid. A detailed experimental protocol is described below.

## Experimental Protocol: Chlorination of Hexafluoroglutaric Acid

This protocol is based on the reaction of anhydrous perfluoroglutaric acid with benzotrichloride in the presence of a catalytic amount of anhydrous iron(III) chloride.<sup>[4]</sup>

Materials:

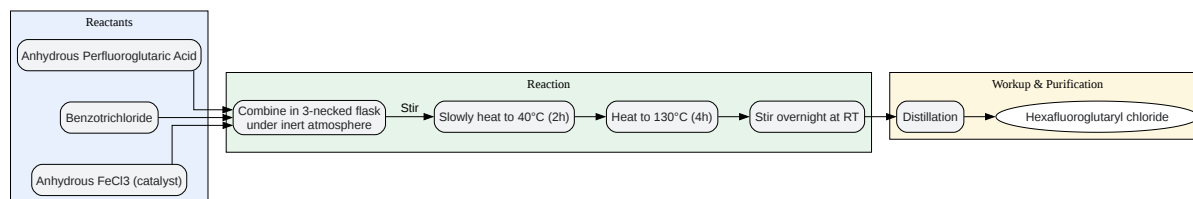
- Anhydrous perfluoroglutaric acid (20.2 g, 84.1 mmol)
- Anhydrous iron(III) chloride (FeCl<sub>3</sub>) (210 mg, 1.3 mmol)
- Benzotrichloride (32.5 g, 166.2 mmol)
- 50 mL three-necked flask
- Thermometer
- Reflux condenser

- Distillation setup with a short Vigreux column
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser, combine anhydrous perfluoroglutaric acid (20.2 g) and anhydrous iron(III) chloride (210 mg) under an inert atmosphere.
- Add benzotrichloride (32.5 g) to the flask.
- With intense stirring, slowly warm the reaction mixture to 40 °C over a period of 2 hours. Foam formation may be observed.
- Increase the temperature to 130 °C and stir the reaction mixture for 4 hours.
- Allow the reaction mixture to cool to room temperature and stir overnight (approximately 16 hours).
- Replace the reflux condenser with a distillation setup equipped with a short Vigreux column.
- Distill the reaction mixture to isolate the product, **Hexafluoroglutaryl chloride**. The expected boiling point is in the range of 112-116 °C at atmospheric pressure.

Expected Yield: Approximately 84% (19.5 g, 70.4 mmol).<sup>[4]</sup>



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**Caption:** Synthesis workflow for **Hexafluoroglutaryl chloride**.

## Chemical Reactions and Applications

As a diacyl chloride, **Hexafluoroglutaryl chloride** is a versatile reagent for introducing the hexafluoropentanedioyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution at the two carbonyl carbons.

## General Reactivity

**Hexafluoroglutaryl chloride** reacts readily with nucleophiles such as alcohols, amines, and thiols to form the corresponding diesters, diamides, and dithioesters. These reactions typically proceed under mild conditions, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

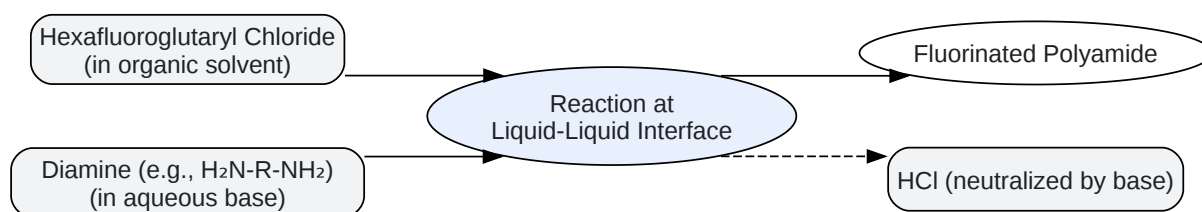
## Polymer Synthesis

A significant application of **Hexafluoroglutaryl chloride** is in the synthesis of fluorinated polymers, such as polyamides and polyesters, through polycondensation reactions. These polymers are of interest for their potentially enhanced thermal stability, chemical resistance, and low surface energy.

**Hexafluoroglutaryl chloride** can be reacted with various diamines in a polycondensation reaction to yield fluorinated polyamides.[6]

#### General Experimental Protocol: Interfacial Polymerization for Polyamide Synthesis

- A solution of a diamine (e.g., hexamethylenediamine) in an aqueous base (e.g., sodium hydroxide solution) is prepared.
- A solution of **Hexafluoroglutaryl chloride** in a water-immiscible organic solvent (e.g., hexane or dichloromethane) is prepared.
- The aqueous diamine solution is carefully layered with the organic diacyl chloride solution.
- The polyamide forms at the interface of the two layers and can be drawn out as a continuous film or rope.
- The resulting polymer is washed with water and a suitable solvent to remove unreacted monomers and byproducts, and then dried.



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**Caption:** General scheme for polyamide synthesis.

Similarly, reaction with diols yields fluorinated polyesters. This can be carried out via solution or melt polycondensation.

## Applications in Drug Development and Research

While specific examples in publicly accessible literature are scarce, the properties of **Hexafluoroglutaryl chloride** make it a candidate for several applications in drug development

and related research:

- **Linker/Spacer:** The hexafluorinated chain can be used as a rigid and chemically resistant linker to connect two molecular entities, for example, in the synthesis of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). The fluorinated nature of the linker may influence the solubility, cell permeability, and metabolic stability of the final conjugate.
- **Bioactive Molecule Synthesis:** It can serve as a scaffold to build novel bioactive molecules. The introduction of the perfluorinated segment can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.<sup>[7]</sup>
- **Crosslinking Agent:** **Hexafluoroglutaryl chloride** can be used to crosslink polymers, particularly those with nucleophilic side chains (e.g., hydroxyl or amine groups), to form hydrogels or other crosslinked networks for applications in drug delivery and tissue engineering.<sup>[8][9]</sup>

## Safety and Handling

**Hexafluoroglutaryl chloride** is a corrosive and hazardous chemical that requires careful handling.

- **Hazards:** Causes severe skin burns and eye damage.<sup>[5]</sup> May cause respiratory irritation. Reacts violently with water, releasing heat and toxic fumes (HCl, HF).
- **Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.<sup>[5]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. It is moisture-sensitive and should be stored under an inert atmosphere.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

## Conclusion



**Hexafluoroglutaryl chloride** is a highly reactive, fluorinated building block with potential for a range of applications, particularly in polymer science and as a specialized reagent in organic synthesis. Its ability to introduce a perfluorinated segment into molecular structures offers a route to materials and compounds with unique properties. Researchers and drug development professionals should be aware of its high reactivity and hazardous nature, requiring strict adherence to safety protocols. Further research into its applications, particularly in the synthesis of novel bioactive compounds and advanced materials, is warranted.

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